![molecular formula C15H18F3NO B5708369 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CX-717, is a novel compound that has been extensively studied for its potential cognitive enhancing effects. The compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. By enhancing the activity of AMPA receptors, this compound is thought to improve synaptic plasticity and enhance cognitive function.
Biochemical and Physiological Effects:
In animal models, this compound has been shown to increase the release of glutamate, a neurotransmitter that is involved in synaptic plasticity. This compound has also been shown to increase the activity of neurons in the prefrontal cortex, a brain region that is involved in working memory and attention. In human subjects, this compound has been shown to improve working memory and attention, as well as increase the activity of the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide is that it has been extensively studied in animal models and human subjects, and has been shown to have cognitive enhancing effects. However, one limitation is that the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on synaptic plasticity and cognitive function.
Orientations Futures
There are several future directions for research on 2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is to investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is to investigate the long-term effects of this compound on cognitive function and synaptic plasticity. Additionally, more research is needed to elucidate the mechanism of action of this compound and its effects on AMPA receptors in the brain.
Méthodes De Synthèse
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized via a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 3-(trifluoromethyl)benzaldehyde to form the corresponding alcohol. The alcohol is then converted to the acetamide using acetic anhydride and pyridine as catalysts. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve working memory, attention, and learning in animal models and human subjects. This compound has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)12-7-4-8-13(10-12)19-14(20)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWXMIVIUSBNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
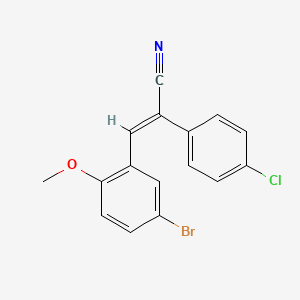

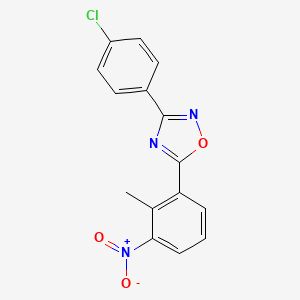
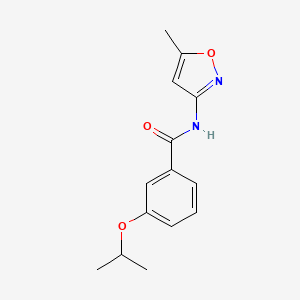
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
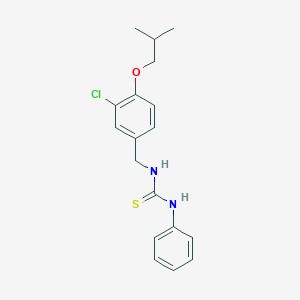
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
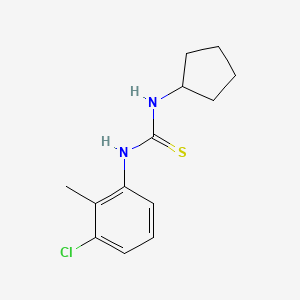
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)